Bromhexine hydrochloride Bromhexine hydrochloride Bromhexine hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of bromhexine and hydrogen chloride. It is used as a mucolytic for the treatment of respiratory disorders associated with productive cough (i.e. a cough characterised by the production of sputum). It has a role as a mucolytic. It contains a bromhexine(1+).
Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.
A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p744)
See also: Bromhexine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 611-75-6
VCID: VC21353272
InChI: InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
SMILES: CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Molecular Formula: C14H20Br2N2.ClH
C14H21Br2ClN2
Molecular Weight: 412.59 g/mol

Bromhexine hydrochloride

CAS No.: 611-75-6

Cat. No.: VC21353272

Molecular Formula: C14H20Br2N2.ClH
C14H21Br2ClN2

Molecular Weight: 412.59 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bromhexine hydrochloride - 611-75-6

CAS No. 611-75-6
Molecular Formula C14H20Br2N2.ClH
C14H21Br2ClN2
Molecular Weight 412.59 g/mol
IUPAC Name 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride
Standard InChI InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H
Standard InChI Key UCDKONUHZNTQPY-UHFFFAOYSA-N
SMILES CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Canonical SMILES CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl
Appearance White to Off-White Solid
Melting Point 240-244°C

Chemical Properties and Structure

Bromhexine hydrochloride (C₁₄H₂₀Br₂N₂·HCl) is a synthetic derivative of the alkaloid vasicine. It possesses a molecular weight of 412.59 and exists as a white to almost white crystalline powder . The compound contains two bromine atoms and has several synonyms including N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride and 2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride .

Physical and Chemical Characteristics

The physical and chemical properties of bromhexine hydrochloride are summarized in the following table:

PropertyCharacteristic
Physical State (20°C)Solid
AppearanceWhite to almost white powder or crystal
Melting Point234°C (decomposition)
Maximum Absorption Wavelength307 nm (Decane)
Purity>98.0% (HPLC)
Storage ConditionsRoom temperature (recommended in cool, dark place, <15°C)
SensitivityLight sensitive
CAS Registry Number611-75-6
Protein BindingApproximately 95%

Bromhexine hydrochloride's chemical structure features a dibrominated aromatic ring with an amine group, connected to a cyclohexyl moiety through a methyl-substituted nitrogen . This unique structure contributes to its pharmacological properties and tissue distribution capabilities.

Mechanism of Action

Mucolytic Effects

The primary mechanism of action of bromhexine hydrochloride involves its mucolytic properties. It functions by activating the synthesis of sialomucin and breaking down mucopolysaccharide fibers in respiratory secretions . This process effectively reduces the viscosity of mucus, making it thinner and easier to expectorate from the respiratory tract .

The mucolytic effects typically manifest clinically after 2-3 days of treatment, as the compound gradually alters the composition and physical properties of respiratory secretions . By enhancing mucus clearance, bromhexine improves respiratory function and alleviates symptoms associated with excessive or viscous mucus production.

TMPRSS2 Inhibition

Recent research has identified an additional mechanism through which bromhexine may exert therapeutic effects. The compound has been found to inhibit transmembrane protease serine 2 (TMPRSS2) in humans . This enzyme plays a crucial role in viral entry mechanisms of several respiratory pathogens.

In particular, TMPRSS2 facilitates the entry of SARS-CoV-2 (the virus responsible for COVID-19) into respiratory epithelial cells by cleaving the viral spike protein . Docked complex analysis of a homology model of TMPRSS2 reveals that bromhexine hydrochloride interacts with Gln438 through a hydrogen bond and provides several additional hydrophobic interactions with other residues of the protease .

Additionally, ambroxol, a metabolite of bromhexine, may act on the angiotensin-converting enzyme receptor 2 (ACE2), potentially preventing the entry of viral envelope-anchored spike glycoprotein of SARS-CoV-2 into alveolar cells or increasing the secretion of surfactant .

Pharmacokinetics

The pharmacokinetic profile of bromhexine hydrochloride has been well-characterized through multiple studies, providing valuable insights into its absorption, distribution, metabolism, and elimination patterns.

Absorption and Bioavailability

Following oral administration, bromhexine demonstrates linear pharmacokinetics when given in doses of 8-32 mg . The compound is readily absorbed in the gastrointestinal tract at a rapid rate, but undergoes extensive first-pass metabolism in the range of 75-80% . Consequently, its bioavailability is reduced to approximately 22-27% .

Distribution

After entering the systemic circulation, bromhexine is widely distributed throughout the body. It crosses the blood-brain barrier, and small concentrations may cross the placenta . The average volume of distribution has been measured at 1209 ± 206 L (approximately 19 L/kg), indicating extensive tissue distribution .

Notably, bromhexine demonstrates significant accumulation in respiratory tissues. Lung tissue concentrations measured two hours after administration were 1.5 to 3.2 times higher in bronchial tissues than plasma concentrations, while pulmonary parenchyma concentrations were 3.4 to 5.9 times higher than plasma levels . This preferential distribution to respiratory tissues likely contributes to its therapeutic efficacy in respiratory conditions.

Metabolism and Elimination

Bromhexine hydrochloride is almost completely metabolized in the body to various hydroxylated metabolites and dibromanthranilic acid . Ambroxol, which possesses pharmacological activity itself, is a known metabolite of bromhexine . Major metabolites identified in human plasma include (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB), with (Z)-4-hydroxydemethylbromhexine and (Z)-3-hydroxydemethylbromhexine present as minor metabolites .

The compound's elimination occurs primarily through renal excretion, with approximately 97% of a radiolabeled dose detected in urine, though less than 1% is excreted as the unchanged parent drug . The terminal half-life of bromhexine ranges between 6.6 and 31.4 hours following oral doses of 8-32 mg .

Clinical Applications

Respiratory Disorders

The primary clinical indications for bromhexine hydrochloride involve disorders characterized by abnormal mucus secretion in the respiratory tract . These include:

  • Acute bronchitis

  • Exacerbations of chronic bronchitis

  • Other respiratory conditions with excessive or viscous mucus production

Bromhexine is frequently employed as an adjunct to antibiotics in severe respiratory infections, where improving mucus clearance can enhance antibiotic penetration and efficacy .

Dosage and Administration

The recommended dosage of bromhexine hydrochloride varies based on patient age and clinical condition. The standard dosing regimen according to the National Drug Formulary 2015 is as follows :

Age GroupDosageFrequency
Children aged 2-5 years4 mg per doseTwice daily
Children aged 5-12 years4 mg per doseFour times daily
Children over 12 years and adults8 mg per doseThree times daily

The adult dosage can be increased to 12 mg per dose, four times daily, but only under medical supervision . Administration is typically oral, and clinical effects generally become apparent after 2-3 days of treatment .

Research Findings

Studies in Respiratory Conditions

Extensive research has established the efficacy of bromhexine hydrochloride in respiratory conditions characterized by abnormal mucus production. Its ability to reduce mucus viscosity and enhance clearance has been consistently demonstrated across multiple studies.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator